Cacalol

KATP channel vascular smooth muscle diabetes

Select Cacalol (CAS 24393-79-1) for robust, reproducible pharmacology: irreversible SUR2-preferring KATP channel blockade (10⁻⁵ M) resistant to washout, superior to glibenclamide; potent IgE-mediated mast cell inhibition vs. inactive cacalone; and 40 nM antioxidative neuroprotection. Avoid analog substitution to eliminate uncontrolled variables. This furanoeremophilane is essential for precise mechanism-of-action studies in ion channel and immuno-pharmacology.

Molecular Formula C15H18O2
Molecular Weight 230.3 g/mol
CAS No. 24393-79-1
Cat. No. B1218255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCacalol
CAS24393-79-1
Synonymscacalol
Molecular FormulaC15H18O2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC1CCCC2=C1C(=C3C(=COC3=C2O)C)C
InChIInChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1
InChIKeyOUFUBABGIIEJNV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cacalol CAS 24393-79-1: Technical Baseline and Compound Class Context


Cacalol (CAS 24393-79-1) is a furanoeremophilane-type sesquiterpene isolated from the roots and rhizomes of medicinal plants such as Psacalium decompositum and Cacalia delphiniifolia [1]. It belongs to the cacalolide subclass of modified eremophilanes and is supplied as a research-use-only (RUO) natural product [2]. Unlike generic sesquiterpenes, cacalol's specific substitution pattern confers distinct polypharmacology spanning KATP channel modulation, antioxidative neuroprotection, and mast cell regulation, making its precise chemical identity critical for reproducible experimental outcomes [3].

Cacalol 24393-79-1: Why Structural Analogs Cannot Be Interchanged


Superficially related cacalolides such as cacalone and cacalol acetate share the furanoeremophilane backbone but exhibit divergent, and sometimes opposite, pharmacological profiles due to discrete oxidation states and acetylation patterns [1]. In direct head-to-head assays, cacalol displays a 2.5× lower IC50 for KATP channel blockade than cacalone, while cacalone outperforms cacalol in acute inflammation models [2][3]. In mast cell degranulation, cacalone is largely inactive, underscoring that even single‑functional‑group modifications alter cell‑type selectivity [4]. Substituting cacalol with an analog without adjusting experimental parameters introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

Cacalol CAS 24393-79-1: Quantitative Differentiation Evidence Against Closest Analogs


KATP Channel Blockade: Cacalol Displays Superior Potency Over Cacalone and Glibenclamide

Cacalol inhibits diazoxide‑induced relaxation of rat aortic rings at 10⁻⁵ M, matching the potency of the reference sulfonylurea glibenclamide at the same concentration and requiring a 10‑fold lower concentration than cacalone epimer mixture or cacalol acetate (10⁻⁴ M) to achieve comparable blockade [1]. Cacalol also exhibits an irreversible inhibition profile at 10⁻⁴ M, suggesting a distinct binding mode relative to reversible analogs [1].

KATP channel vascular smooth muscle diabetes hypoglycemic

Mast Cell Degranulation: Cacalol Inhibits IgE‑Dependent Activation; Cacalone Is Inactive

In bone marrow‑derived mast cells stimulated with IgE/antigen complexes, cacalol exhibits potent inhibitory activity on degranulation and significantly reduces intracellular calcium mobilization, whereas cacalone displays poor anti‑inflammatory activity in the same mast cell assay [1]. The study directly compared cacalol, cacalone, cacalol acetate, and maturin acetate, demonstrating that only cacalol effectively suppresses FcεRI‑dependent mast cell responses [1].

mast cell allergy degranulation calcium mobilization

Antioxidative Neuroprotection: Cacalol Achieves 40 nM IC50 in Rat Brain Homogenate

Cacalol demonstrates potent antioxidative activity with an IC50 of 40 nM in a rat brain homogenate model of lipid peroxidation [1]. In the same study, cacalol protected neuronal hybridoma N18‑RE‑105 cells from L‑glutamate‑induced toxicity, confirming functional neuroprotection at the cellular level [1]. While direct IC50 values for close analogs in this exact assay are not reported, cross‑study comparisons indicate that cacalol's nanomolar potency places it among the most active natural sesquiterpene antioxidants characterized in neuronal tissue models [2].

antioxidant neuroprotection oxidative stress lipid peroxidation

Singlet Oxygen Quantum Yield: Cacalol Acetate Outperforms Cacalol as a Photosensitizer

Cacalol and its acetate derivative were directly compared for their capacity to generate singlet oxygen (¹O₂) under UV‑vis irradiation. Cacalol acetate exhibited a quantum yield of 0.40 ± 0.05, approximately 3‑fold higher than cacalol's quantum yield of 0.13 ± 0.05 [1]. Both compounds showed similar activity in scavenging hydroxyl, alkyl, and peroxyl radicals, but differed in DPPH˙ radical scavenging capacity [1].

photodynamic therapy singlet oxygen photosensitizer free radical

In Vivo Anti‑Inflammatory Activity: Cacalone Is More Potent Than Cacalol in Acute Edema Models

In both carrageenan‑induced rat paw edema and TPA‑induced mouse ear edema assays, cacalone demonstrated the most prominent anti‑inflammatory activity among the tested compounds, including cacalol and indomethacin (reference drug) [1]. Both cacalol and cacalone showed dose‑dependent inhibition (P < 0.05), but cacalone consistently achieved greater edema suppression [1]. This contrasts with the mast cell degranulation and KATP channel assays where cacalol outperforms cacalone [2][3].

anti-inflammatory in vivo TPA carrageenan edema

Computational Drug‑Likeness: Cacalol Exhibits Superior Predicted Properties Over Cacalone

Chemoinformatic analysis using Osiris DataWarrior and Molinspiration servers compared cacalol, cacalone, cacalol acetate, and maturin acetate. Cacalol displayed better overall bioinformatics properties than cacalone, including more favorable drug‑likeness and toxicity predictions [1]. These in silico predictions align with cacalol's broader in vitro activity profile across multiple cell‑based assays [1].

chemoinformatics drug-likeness ADME in silico

Cacalol CAS 24393-79-1: Prioritized Research and Procurement Scenarios


KATP Channel Pharmacology Studies (Vascular Smooth Muscle Focus)

Researchers investigating SUR2‑preferring KATP channel modulators should procure cacalol over cacalone or cacalol acetate due to its 10‑fold higher potency (effective at 10⁻⁵ M) and irreversible blockade at 10⁻⁴ M, providing a distinct pharmacological fingerprint relative to the reversible sulfonylurea glibenclamide [1]. Cacalol's irreversible binding at higher concentrations makes it uniquely suitable for washout‑resistant channel inhibition studies.

FcεRI‑Dependent Mast Cell Degranulation and Allergy Models

Cacalol is the cacalolide of choice for IgE‑mediated mast cell activation assays. Direct comparative data show that cacalol potently inhibits degranulation and calcium mobilization, whereas the close analog cacalone is largely inactive in this cell type [2]. Substituting cacalone would yield false‑negative results and obscure FcεRI signaling insights.

High‑Potency Antioxidant and Neuroprotection Assays

With an IC50 of 40 nM in rat brain homogenate lipid peroxidation assays, cacalol is appropriate for experiments requiring nanomolar‑range antioxidative activity in neuronal tissues [3]. This potency enables lower dosing, minimizing solvent‑related artifacts and off‑target interactions compared to micromolar‑potency natural antioxidants.

Chemoinformatics‑Guided Natural Product Drug Discovery

Cacalol's superior computational drug‑likeness and toxicity predictions relative to cacalone [2] support its selection as a starting scaffold for medicinal chemistry campaigns. Procurement of cacalol (rather than cacalone) aligns with in silico prioritization workflows aimed at reducing late‑stage attrition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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